1,3-Disiloxanediol
Description
Structure
2D Structure
Properties
Molecular Formula |
H2O3Si2 |
|---|---|
Molecular Weight |
106.18 g/mol |
InChI |
InChI=1S/H2O3Si2/c1-4-3-5-2/h1-2H |
InChI Key |
FNJROSFWPTVJOG-UHFFFAOYSA-N |
Canonical SMILES |
O[Si]O[Si]O |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Disiloxanediol Architectures
Hydrolytic Pathways for 1,3-Disiloxanediol Synthesis
The hydrolysis of reactive silicon-element bonds is a fundamental approach to the formation of silanols, including 1,3-disiloxanediols. This strategy involves the reaction of a suitable disiloxane (B77578) precursor with water, often in the presence of a catalyst or a proton scavenger, to replace a leaving group on the silicon atom with a hydroxyl group. The choice of precursor is critical to the success of these syntheses, with common starting materials including diisocyanatodisiloxanes and halodisiloxanes.
Hydrolysis of Diisocyanatodisiloxanes and Related Precursors
The hydrolysis of diisocyanatodisiloxanes presents a viable route for the synthesis of 1,3-disiloxanediols. This method leverages the reactivity of the isocyanate group towards water. Research has demonstrated that compounds such as 1,3-dimethyl- or 1,3-divinyl-1,3-di-t-butoxydisiloxane-1,3-diol can be synthesized through the hydrolysis of the corresponding diisocyanatodisiloxanes. researchgate.net
A specific example involves the synthesis of 1,3-di-t-butoxy-1,3-diphenyldisiloxane-1,3-diol (7) from the hydrolysis of 1,3-di-t-butoxy-1,3-diisocyanato-1,3-diphenyldisiloxane (5b). researchgate.net This transformation highlights the utility of the isocyanate group as a precursor to the silanol (B1196071) functionality in the disiloxane framework. The hydrolysis of triisocyanato(methyl)silane (B1345665) can also lead to the formation of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane, which serves as a precursor for further functionalization and subsequent hydrolysis to the corresponding diol. researchgate.net
Hydrolysis of Halodisiloxanes
Halodisiloxanes, particularly chlorodisiloxanes, are common precursors for the synthesis of 1,3-disiloxanediols due to the facile hydrolysis of the silicon-halogen bond. The reaction of dichlorosilanes with water can lead to the formation of disiloxane-1,3-diols in high yields. researchgate.net
For instance, 1,3-diphenyldisiloxane-1,1,3,3-tetraol (B13140601) has been synthesized by the hydrolysis of 1,1,3,3-tetrachlorodisiloxane. researchgate.net This method provides a direct route to disiloxanetetraols, which are a subclass of this compound architectures. The hydrolysis of dichlorosilanes containing intramolecular coordinating atoms has also been shown to produce disiloxane-1,3-diols in high yields. researchgate.net While specific yield data for a broad range of substrates is not extensively tabulated in the reviewed literature, the high yields reported for specific examples underscore the efficiency of this synthetic pathway.
Oxidative Hydrolysis of Hydrido-siloxanes
A significant advancement in the synthesis of 1,3-disiloxanediols is the metal-free oxidative hydrolysis of 1,3-dihydrido-disiloxanes. This approach avoids the use of transition-metal catalysts, which can be expensive and difficult to remove from the final product. The reaction typically involves an oxidizing agent, such as hydrogen peroxide, to convert the silicon-hydride bond to a silicon-hydroxyl bond.
This methodology has been shown to be effective for a variety of substituted dihydrido-disiloxanes, leading to the corresponding 1,3-disiloxanediols in high yields. The reaction conditions are generally mild, proceeding at room temperature.
Organocatalytic Approaches to this compound Preparation
Organocatalysis has emerged as a powerful tool in organic synthesis, and its application to the preparation of 1,3-disiloxanediols offers a metal-free alternative to traditional methods. These approaches often utilize small organic molecules to catalyze the hydrolysis of dihydrido-disiloxanes.
Specific Organocatalyst Systems (e.g., 2,2,2-Trifluoroacetophenone-Catalyzed Syntheses)
One of the most effective organocatalytic systems for the synthesis of 1,3-disiloxanediols employs 2,2,2-trifluoroacetophenone (B138007) (BzCF3) as the catalyst. This method facilitates the oxidative hydrolysis of 1,3-dihydrido-disiloxanes under basic conditions in the presence of hydrogen peroxide. A key advantage of this system is the extremely low catalyst loadings required, as low as 0.01 mol%, to achieve high yields of the desired product.
The reaction proceeds efficiently at room temperature, and in many cases, the resulting this compound is obtained in high purity, requiring no further purification after workup. This catalytic system has been successfully applied to a range of dihydrido-disiloxanes, demonstrating its versatility.
| Precursor | Product | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,1-Diisopropyl-3,3-di(naphthalen-1-yl)dihydridodisiloxane | 1,1-Diisopropyl-3,3-di(naphthalen-1-yl)disiloxane-1,3-diol | 0.01 | 4 | quantitative |
| 1,1,3,3-Tetraisopropyldihydridodisiloxane | 1,1,3,3-Tetraisopropyldisiloxane-1,3-diol | 0.01 | 4 | 95 |
| 1,1,3,3-Tetra(naphthalen-1-yl)dihydridodisiloxane | 1,1,3,3-Tetra(naphthalen-1-yl)disiloxane-1,3-diol | 0.01 | 4 | 71 |
| 1,1,3,3-Tetrakis(4-fluoronaphthalen-1-yl)dihydridodisiloxane | 1,1,3,3-Tetrakis(4-fluoronaphthalen-1-yl)disiloxane-1,3-diol | 0.01 | 4 | 89 |
Base-Catalyzed Hydrolysis of Dihydrido-disiloxanes (e.g., Cesium Carbonate, Triethylamine-Mediated Reactions)
Base-catalyzed hydrolysis provides another metal-free pathway for the conversion of dihydrido-disiloxanes to 1,3-disiloxanediols. Cesium carbonate has been identified as a particularly effective catalyst for the hydrolysis of tetra-aryl dihydrido-disiloxanes in the presence of hydrogen peroxide. A catalyst loading of 5 mol% of cesium carbonate has been found to give the highest yield and cleanest reaction for certain substrates.
Triethylamine (B128534) can also be employed to mediate the hydrolysis of dihydrido-disiloxanes. Interestingly, the use of triethylamine can lead to chemoselective hydrolysis in unsymmetrical disiloxanes. For instance, in a disiloxane bearing both naphthyl and alkyl substituents on the silicon atoms, triethylamine promotes the selective hydrolysis of the Si-H bond on the more sterically accessible and electronically distinct naphthyl-substituted silicon atom.
| Precursor | Product | Base/Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,1,3,3-Tetra(naphthalen-1-yl)dihydridodisiloxane | 1,1,3,3-Tetra(naphthalen-1-yl)disiloxane-1,3-diol | Cesium Carbonate (5 mol%) | 2 | High |
| 1,1-Diisopropyl-3,3-di(naphthalen-1-yl)dihydridodisiloxane | 3,3-Diisopropyl-1,1-di(naphthalen-1-yl)disiloxane-1-ol | Triethylamine | 0.5 | 89 |
Metal-Free Synthetic Strategies for 1,3-Disiloxanediols
The development of metal-free synthetic routes to 1,3-disiloxanediols is a significant advancement, offering pathways to high-purity materials by avoiding metal contamination. ucdavis.edu These strategies often leverage the oxidative hydrolysis of 1,3-dihydrido-disiloxanes. nih.govnih.gov Research has demonstrated both base-catalyzed and organocatalytic methods that efficiently transform these precursors into the desired diols. acs.orgresearchgate.net
One effective organocatalytic approach employs 2,2,2-trifluoroacetophenone (BzCF3) under basic conditions (pH 11.0) with hydrogen peroxide, achieving quantitative yields with catalyst loadings as low as 0.01 mol %. acs.org This method represents a highly efficient, metal-free oxidation process. nih.govacs.org
Alternatively, a base-catalyzed method using cesium carbonate (CsCO3) in the presence of hydrogen peroxide provides another robust metal-free route for the hydrolysis of tetra-aryl disiloxanes. nih.govacs.org These methods highlight a move towards more sustainable and cleaner chemical syntheses in silicone chemistry. researchgate.net
| Method | Precursor | Catalyst/Base | Oxidant | Yield |
| Organocatalytic | 1,3-Dihydrido-disiloxane | BzCF3 (0.01 mol %) | H2O2 | Quantitative acs.org |
| Base-Catalyzed | 1,3-Dihydrido-disiloxane | CsCO3 | H2O2 | High nih.gov |
Controlled Synthesis and Chemoselective Transformations of 1,3-Disiloxanediols
The precise control over the synthesis of 1,3-disiloxanediols and their subsequent selective reactions are crucial for constructing complex molecular architectures. A key breakthrough in this area is the development of chemoselective hydrolysis for unsymmetrical 1,3-dihydrido-disiloxanes. acs.orgresearchgate.net This selectivity arises from the differential reactivity of various aryl and alkyl silane (B1218182) groups within the same molecule, allowing for the targeted hydrolysis of one Si-H bond while leaving another intact. nih.govacs.org
For instance, in an unsymmetrical 1,3-dihydrido-disiloxane containing different substituents, reaction conditions can be tuned to selectively hydrolyze one Si-H group, yielding a partially hydrolyzed siloxanol as the major product. acs.org This process is often achieved using reagents like triethylamine and hydrogen peroxide in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov Such control enables the stepwise functionalization of disiloxanes, opening pathways to well-defined, multifunctional siloxane building blocks. The diastereomeric isomerization of certain diols in solution also presents opportunities for controlling the stereochemistry of subsequent products. researchgate.net
| Precursor Type | Reagents | Outcome | Significance |
| Unsymmetrical 1,3-Dihydrido-disiloxane | Triethylamine, H2O2, THF | Selective hydrolysis of one Si-H group | Stepwise synthesis of complex siloxanols nih.govacs.org |
| Diastereomeric 1,3-Disiloxanediols | CDCl3 with moisture | Equilibrium mixture of isomers | Control over stereochemistry researchgate.net |
1,3-Disiloxanediols as Precursors for Advanced Siloxane Oligomers and Polymers
Role in the Synthesis of Ladder Oligosilsesquioxanes
1,3-Disiloxanediols are confirmed as essential building blocks for the synthesis of ladder oligosilsesquioxanes, which are materials known for their rigid, double-stranded structures and desirable physical properties. researchgate.net The controlled condensation of these diols allows for the construction of well-defined, multi-cyclic siloxane frameworks.
A specific example involves the heterofunctional condensation of a this compound derivative, such as 1,3-di-tert-butoxy-1,3-dimethyldisiloxane-1,3-diol, with a reactive cyclotetrasiloxane. researchgate.net This reaction, typically conducted in the presence of a base like triethylamine, yields tricyclic ladder oligomethylsilsesquioxanes. researchgate.net The stereochemistry of the starting materials and the reaction conditions can be used to control the configuration (e.g., syn- and anti-) of the resulting ladder structures, demonstrating the precision available through this synthetic approach. researchgate.net
Condensation and Polymerization Reactions
The silanol groups of 1,3-disiloxanediols are reactive sites for various condensation and polymerization reactions, leading to a wide array of advanced siloxane materials. researchgate.net Heterofunctional polycondensation is a powerful technique used to create well-defined block copolymers. researchgate.net
In this process, α,ω-dihydroxy oligomers, which can be synthesized from this compound precursors, are reacted with complementary α,ω-dichloro oligomers (e.g., α,ω-dichlorodimethylsiloxanes). researchgate.net The reaction, carried out in the presence of a hydrogen chloride acceptor like pyridine, links the different blocks together to form copolymers. The properties of these resulting materials are determined by the relative lengths of the rigid and flexible segments in the polymer chain. researchgate.net This method allows for the creation of two-phase systems with microdomain structures, depending on the composition of the initial oligomers. researchgate.net
| Reaction Type | Monomers/Oligomers | Catalyst/Acceptor | Product |
| Heterofunctional Condensation | 1,3-di-tert-butoxy-1,3-dimethyldisiloxane-1,3-diol + cis-trans-cis-1,3,5,7-tetraisocyanato-1,3,5,7-tetramethylcyclotetrasiloxane | Triethylamine | Tricyclic Ladder Oligomethylsilsesquioxanes researchgate.net |
| Heterofunctional Polycondensation | α,ω-dihydroxy(1,3-disila-1,3-diphenyl-2-oxaindane)-diphenylsiloxane oligomers + α,ω-dichlorodimethylsiloxanes | Pyridine | Poly(siloxane)-poly(dimethylsiloxane) Block Copolymers researchgate.net |
Catalytic Functions and Reactivity Profiles of 1,3 Disiloxanediols
1,3-Disiloxanediols as Hydrogen-Bonding Organocatalysts
1,3-Disiloxanediols have emerged as highly effective hydrogen-bonding catalysts, demonstrating superior activity when compared to related silanediols and triarylsilanols. researchgate.netresearchgate.net This enhanced catalytic prowess is attributed to the cooperative hydrogen-bonding effects originating from the two hydroxyl groups held in close proximity by the flexible siloxane backbone. This unique structural arrangement allows for effective activation of substrates through the formation of well-defined hydrogen bonds.
The catalytic activity of a range of 1,3-disiloxanediols, including those with naphthyl substituents and unsymmetrical structures, has been systematically evaluated. researchgate.net A common benchmark reaction for this assessment is the Michael addition of indole (B1671886) to trans-β-nitrostyrene. researchgate.nettubitak.gov.tr Kinetic analyses, often employing techniques like reaction progress kinetics analysis (RPKA), have provided valuable insights into the catalytic cycle. escholarship.org These studies have consistently shown that 1,3-disiloxanediols are highly active catalysts for this transformation. researchgate.net
For instance, a comparative study might reveal the following trend in catalytic efficiency:
| Catalyst | Relative Rate |
| Triarylsilanol | 1.0 |
| Silanediol | 5.0 |
| 1,3-Disiloxanediol | 25.0 |
| Thiourea Catalyst | 15.0 |
| This table is for illustrative purposes and the relative rates are hypothetical. |
Furthermore, investigations into the enantioselectivity of chiral this compound catalysts are an active area of research, aiming to control the stereochemical outcome of reactions.
The capacity of 1,3-disiloxanediols to act as hydrogen-bond donors makes them excellent catalysts for reactions proceeding through electrophilic activation. By hydrogen bonding to an electrophile, the catalyst increases its electrophilicity, rendering it more susceptible to nucleophilic attack. A prime example of this is the Friedel-Crafts addition reaction. tubitak.gov.tracs.org
In the Friedel-Crafts addition of an indole to an electrophile like trans-β-nitrostyrene, the this compound catalyst activates the nitrostyrene (B7858105) by hydrogen bonding to the nitro group. researchgate.nettubitak.gov.tr This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, facilitating the addition of the nucleophilic indole. acs.org The catalytic cycle is then completed by the release of the product and regeneration of the catalyst.
A typical reaction catalyzed by this compound:
Reaction: Friedel-Crafts addition of indole to trans-β-nitrostyrene. tubitak.gov.tr
Catalyst Loading: Typically 0.01 mol% to 10 mol%. acs.org
Conditions: Often performed in solvents like chloroform (B151607) at room temperature. tubitak.gov.tr
A significant advantage of this compound catalysts is their robustness and stability under typical reaction conditions. researchgate.net Studies have shown that these catalysts can often be recovered and reused without a significant loss of activity. nih.gov Kinetic studies have indicated that there is no catalyst deactivation during the course of the reaction. researchgate.net Furthermore, product inhibition is generally not observed, which is a beneficial characteristic for achieving high conversions. researchgate.net Competitive binding experiments with additives containing nitro groups have suggested that while 1,3-disiloxanediols bind to nitro groups to activate the substrate, this interaction is not so strong as to inhibit the catalytic turnover. researchgate.net
Anion-Binding Catalysis Utilizing this compound Derivatives
Beyond their role as hydrogen-bond donors for neutral substrates, 1,3-disiloxanediols have been identified as a novel class of anion-binding catalysts. researchgate.netnih.gov Their two acidic silanol (B1196071) protons can effectively bind and stabilize anionic species through strong hydrogen-bonding interactions. This capability has been harnessed in reactions that involve anionic intermediates.
The anion-binding ability of these catalysts has been quantified through various techniques, including ESI-MS and 1H NMR titrations. researchgate.net These studies have revealed strong binding affinities for anions such as acetate (B1210297) and halides. researchgate.net The binding constants determined from these experiments provide a quantitative measure of the catalyst's ability to engage in anion recognition. nih.gov Interestingly, unsymmetrical 1,3-disiloxanediols can exhibit different hydrogen-bonding capabilities at each of their silanol groups, offering potential for more complex and selective catalytic applications. researchgate.netnih.gov
Design of Multifunctional Catalytic Systems Incorporating this compound Moieties
The modular nature of 1,3-disiloxanediols allows for their incorporation into more complex, multifunctional catalytic systems. By strategically modifying the organic substituents on the silicon atoms, it is possible to introduce other catalytic functionalities or recognition sites. This approach aims to create catalysts with enhanced activity, selectivity, and broader substrate scope by taking advantage of synergistic effects between the disiloxanediol core and the appended functional groups.
For example, a chiral moiety could be incorporated to induce enantioselectivity, or a second catalytic group could be tethered to facilitate cascade reactions. The development of such multifunctional systems represents a promising frontier in organocatalysis, with the potential to enable novel and efficient chemical transformations. Research in this area focuses on designing and synthesizing these advanced catalysts and evaluating their performance in a variety of reactions. pimpamchemistry.com
Mechanistic Investigations and Reaction Kinetics of 1,3 Disiloxanediol Involved Processes
Computational and Theoretical Studies on Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for gaining a deeper understanding of the reaction mechanisms involving 1,3-disiloxanediols at a molecular level. mdpi.comnih.gov These studies complement experimental findings by providing detailed energetic and structural information about reaction pathways and transition states.
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules, making them well-suited for studying reaction mechanisms. nih.govorientjchem.org In the context of 1,3-disiloxanediol-involved processes, DFT has been used to explore potential mechanistic pathways. ekb.eg For example, in the study of silanol (B1196071) catalysis, DFT calculations can help to elucidate the interactions between the catalyst and substrates, providing a theoretical basis for the observed reactivity and selectivity. chemrxiv.org These computational approaches allow for the examination of various proposed intermediates and transition states, helping to identify the most plausible reaction pathway. researchgate.net
A critical aspect of understanding reaction mechanisms is the characterization of transition state structures and their associated energies. nih.gov DFT calculations enable the modeling of these high-energy species, which are often difficult to observe experimentally. By analyzing the geometry and energetics of transition states, researchers can gain insights into the factors that control the reaction rate and selectivity. rsc.org For instance, in the context of reactions catalyzed by silicon-containing compounds, computational studies have been used to explain the origin of enantioselectivity by analyzing the energy differences between competing transition states. chemrxiv.org These analyses can reveal crucial details about the non-covalent interactions, such as hydrogen bonds, that stabilize the transition state and facilitate the reaction. researchgate.net
Elucidation of Hydrogen-Bonding Roles in Reactivity
Hydrogen bonding is a fundamental aspect of the catalytic activity of 1,3-disiloxanediols. nih.govacs.org The two hydroxyl groups on the disiloxane (B77578) backbone can act as effective hydrogen-bond donors, activating substrates and stabilizing transition states. nih.gov The strength and geometry of these hydrogen bonds are critical to the catalyst's effectiveness.
Studies have shown that 1,3-disiloxanediols are more effective hydrogen-bonding catalysts than related silanediols and triarylsilanols. nih.govacs.org This enhanced activity is attributed to the specific arrangement of the two silanol groups on the flexible disiloxane scaffold. escholarship.org The ability of 1,3-disiloxanediols to form strong hydrogen bonds has been confirmed by binding constant measurements. nih.gov
Furthermore, investigations into the intramolecular hydrogen bonding within 1,3-disiloxanediols themselves are ongoing. claremont.edu Understanding how these intramolecular interactions respond to the solvent environment is important for developing more advanced models of their catalytic behavior. claremont.edu For example, NMR titration experiments with deuterated methanol (B129727) are being used to probe the persistence of these intramolecular hydrogen bonds in solution. claremont.edu In some cases, strong intramolecular hydrogen bonds have been observed in the solid state through X-ray crystallography. researchgate.net The interplay between these intramolecular interactions and the intermolecular hydrogen bonds formed with substrates is a key area of research for fully elucidating the role of hydrogen bonding in the reactivity of 1,3-disiloxanediols.
Intermolecular Hydrogen Bond Formation and Its Catalytic Impact
1,3-Disiloxanediols have emerged as highly effective hydrogen-bonding catalysts, demonstrating superior activity when compared to related silanediols and triarylsilanols. researchgate.netnih.gov Their catalytic prowess stems from the cooperative hydrogen-bonding effects between the two hydroxyl groups. researchgate.netacs.org This cooperative interaction is crucial for their ability to activate substrates and facilitate various chemical transformations. researchgate.net
The catalytic activity of a range of 1,3-disiloxanediols has been systematically evaluated and quantified. nih.gov These studies often employ well-established reactions, such as the Friedel-Crafts addition of indole (B1671886) to trans-β-nitrostyrene, to benchmark the catalytic efficiency of different silanol-based catalysts. nih.govtubitak.gov.tr Research has shown that 1,3-disiloxanediols can effectively promote this reaction, highlighting their capacity as potent organocatalysts. researchgate.nettubitak.gov.tr
In-depth kinetic analyses, specifically Reaction Progress Kinetic Analysis (RPKA), have been instrumental in elucidating the behavior of 1,3-disiloxanediols as catalysts. nih.gov These studies have confirmed that reactions catalyzed by 1,3-disiloxanediols typically exhibit a first-order dependence on the catalyst concentration. nih.gov This finding suggests that the catalyst operates without significant self-association or aggregation that might otherwise complicate the kinetic profile. nih.gov Furthermore, these catalysts have been found to be robust and recoverable, showing no signs of deactivation over the course of the reaction. nih.gov
An important aspect of their catalytic cycle is the interaction with the reactants and products. Competitive binding studies have revealed that while 1,3-disiloxanediols bind weakly to nitro groups, this interaction is strongly activating for catalysis. nih.gov Crucially, no product inhibition is observed, which is a desirable characteristic for an efficient catalytic system. nih.gov The catalytic mechanism is believed to involve the hydrogen-bond-donating (HBD) nature of the two N-H bonds, which activate the substrate through hydrogen bonding, thereby facilitating a nucleophilic attack. researchgate.net
The synthesis of 1,3-disiloxanediols can be achieved through metal-free oxidative hydrolysis of hydrido-siloxanes. nih.govresearchgate.netrsc.org Both organocatalytic and base-catalyzed methods have been developed to transform 1,3-dihydrido-disiloxanes into the desired 1,3-disiloxanediols. nih.govacs.org For instance, extremely low loadings (0.01 mol%) of an organocatalyst under basic conditions can effectively promote the formation of 1,3-disiloxanediols from the corresponding hydrido-siloxanes using hydrogen peroxide as the oxidant. rsc.org
Deuterium (B1214612) Isotopic Perturbation in Hydrogen-Bonding Interactions
Deuterium isotope effects serve as a sensitive probe for investigating the nature of hydrogen bonds. nih.govnih.gov In the context of 1,3-disiloxanediols, NMR spectroscopy is a powerful tool to measure the isotopic perturbation on hydrogen-bonding interactions. claremont.edudigitellinc.com Methanol titrations of partially deuterated diols in non-polar solvents like dichloromethane-d2 (B32916) and benzene-d6 (B120219) allow for the measurement of ¹H NMR OH/OD isotope shifts. claremont.edudigitellinc.com These shifts are diagnostic for the presence and integrity of intramolecular hydrogen bonds. claremont.edudigitellinc.com
For this compound, these titration experiments reveal that the isotope shifts titrate to zero in the presence of excess methanol. digitellinc.com This observation is consistent with the rupture of the intramolecular hydrogen bond as it is replaced by intermolecular hydrogen bonds with the protic solvent. digitellinc.com This behavior contrasts with more conformationally rigid diols where the intramolecular hydrogen bond persists even in the presence of excess methanol. claremont.edudigitellinc.com This highlights the labile nature of the intramolecular hydrogen bonds in 1,3-disiloxanediols. claremont.edu
The study of deuterium equilibrium isotope effects (EIEs) can be complemented by theoretical calculations. nih.gov These calculations, using various levels of theory, can predict isotope effects and help to characterize their origins in terms of zero-point vibrational energy differences, as well as enthalpic and entropic contributions. nih.gov Such theoretical and experimental combined approaches provide a deeper understanding of the subtle energetic and structural aspects of hydrogen bonding in these systems. nih.gov The changes in vibrational frequencies upon isotopic substitution are a key factor, as the vibrational states are mass-dependent. cchmc.org
Mechanistic Basis for Chemoselectivity in this compound Reactions
The development of chemoselective reactions is a cornerstone of modern organic synthesis, enabling the selective transformation of one functional group in the presence of others. slideshare.net In the chemistry of 1,3-disiloxanediols, chemoselectivity is particularly relevant in their synthesis from unsymmetrical 1,3-dihydrido-disiloxanes. nih.govacs.org
The first examples of chemoselective silane (B1218182) hydrolysis have been reported in the context of 1,3-dihydrido-disiloxane chemistry. nih.govacs.org These studies have shown that it is possible to selectively hydrolyze one of the two silicon-hydrogen bonds in an unsymmetrical disiloxane. acs.org For instance, in a disiloxane containing both naphthyl and alkyl substituents on the silicon atoms, the use of one equivalent of triethylamine (B128534) as a promoter leads to the chemoselective hydrolysis of the hydrosilane bearing the naphthyl groups. nih.gov
The mechanistic basis for this chemoselectivity lies in the differential reactivity of the aryl and alkyl silanes within the 1,3-dihydro-disiloxane molecule. acs.org Electronic and steric differences between the substituents on the silicon atoms play a crucial role. For example, the presence of ortho substitution on at least one aryl ring can suppress the competing Tamao–Fleming oxidation pathway, which is a persistent side reaction in the synthesis of phenyl-containing siloxanols. nih.gov However, an electron-withdrawing group can diminish this suppressive effect. rsc.org
The choice of catalyst and reaction conditions is also critical in dictating the chemoselectivity. While a cesium-catalyzed hydrolysis of unsymmetrical disiloxanes may result in low selectivity, the use of an organocatalyst like BzCF₃ under basic conditions can afford quantitative yields of the desired this compound. nih.govacs.org In some cases, basic conditions with hydrogen peroxide alone can lead to the selective hydrolysis of the naphthyl-bearing hydrido-silane with limited conversion of the alkyl hydrido-silane bond. nih.gov These findings underscore the tunable nature of the reaction system, allowing for the selective synthesis of either partially hydrolyzed siloxanols or the fully hydrolyzed 1,3-disiloxanediols based on the chosen methodology. nih.govacs.org
Below is a table summarizing the chemoselective hydrolysis of an unsymmetrical 1,3-dihydrido-disiloxane.
Table 1: Chemoselective Hydrolysis of an Unsymmetrical 1,3-Dihydrido-disiloxane
| Catalyst/Promoter | Major Product | Observations | Reference |
|---|---|---|---|
| Triethylamine (1 equiv.) | Partially hydrolyzed siloxanol | Chemoselective hydrolysis of the naphthyl-bearing hydrosilane. | nih.gov |
| Cesium Carbonate | Mixture of products | Low selectivity for the desired this compound. | nih.gov |
| BzCF₃ (organocatalyst) | This compound | Quantitative yield of the fully hydrolyzed product. | nih.gov |
Structural Elucidation and Conformational Analysis of 1,3 Disiloxanediol Compounds
Solid-State Structural Characterization by X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement of molecules in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which govern the packing of molecules in a crystal lattice.
The specific architecture can be influenced by the substituents on the silicon atoms and the crystallization conditions. A notable example is 1,3-diphenyldisiloxane-1,1,3,3-tetraol (B13140601), a related compound, which can form either a columnar or a sheet-like array depending on the molecular conformation adopted during crystallization researchgate.net. The high acidity of the silanol (B1196071) group promotes the formation of strong hydrogen bonds, leading to a variety of structures, including chains and sheets ic.ac.uk.
The flexibility of the Si-O-Si backbone allows 1,3-disiloxanediol molecules to adopt different conformations. X-ray diffraction studies have successfully identified these conformational isomers in the crystalline state. The analysis of 1,3-diphenyldisiloxane-1,1,3,3-tetraol revealed the presence of both gauche- and anti-conformations researchgate.net. The specific conformation observed is dependent on the method of crystallization, which in turn dictates whether the molecules assemble into a columnar (gauche) or sheet-like (anti) supramolecular architecture researchgate.net. These conformations are analogous to those seen in substituted alkanes, where steric interactions between substituent groups influence the rotational state around single bonds chemistrysteps.comlibretexts.org.
Solution-State Structural Probes via Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution.
A suite of NMR experiments is used to fully characterize this compound compounds. ¹H and ¹³C NMR provide information about the organic substituents attached to the silicon atoms, while ²⁹Si NMR directly probes the silicon environment. The chemical shift in ²⁹Si NMR is particularly sensitive to the substitution pattern on the silicon atom. For example, in a study of a praseodymium complex of 1,1,3,3-tetraphenyl-1,3-disiloxanediolate, two distinct silicon environments were observed with ²⁹Si NMR signals at δ 10.4 ppm (for SiMe₃ groups) and δ -50.1 ppm (for Ph₂SiO groups) academie-sciences.fr. In another paramagnetic neodymium derivative, a single peak was observed at δ -60.1 ppm academie-sciences.fr.
Two-dimensional NMR techniques, such as ²⁹Si{¹H} heteronuclear correlation (HetCor), are employed to establish connectivity between silicon atoms and nearby protons, confirming structural assignments minsocam.org. This method has been used to demonstrate that certain ¹H resonances correspond specifically to silanol groups involved in hydrogen bonding minsocam.orggeoscienceworld.org.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane | ¹H | CDCl₃ | 7.20, 7.07, 6.98 (Aryl), 2.05 (CH₂), -0.02 (Si-CH₃) | rsc.org |
| ¹³C | CDCl₃ | 139.38, 128.31, 128.11, 124.01 (Aryl), 28.50 (CH₂), -0.11 (Si-CH₃) | ||
| ²⁹Si | CDCl₃ | 5.57 | ||
| [{(Ph₂SiO)₂O}₂{Li(DME)}₂]Nd(DME)Cl | ²⁹Si | Not Specified | -60.1 | academie-sciences.fr |
| [{(Ph₂SiO)₂O}₂{Li(THF)₂}₂]PrN(SiMe₃)₂ | ²⁹Si | Not Specified | -50.1 (Ph₂SiO) | academie-sciences.fr |
| 10.4 (SiMe₃) |
NMR spectroscopy is highly effective for studying the dynamics of hydrogen bonding in solution. The chemical shift of the hydroxyl proton (Si-OH) is particularly sensitive to its hydrogen-bonding environment. Specific NMR experiments are designed to probe these interactions. For instance, methanol (B129727) titration studies using ¹H NMR can be performed on partially deuterated diols to measure OH/OD isotope shifts, which are diagnostic for the presence of intramolecular hydrogen bonds claremont.edu. This technique is being applied to 1,3-disiloxanediols to understand how their intramolecular OH···OH bonds respond to perturbations from protic solvents claremont.edu.
Furthermore, Diffusion-Ordered Spectroscopy (DOSY) NMR experiments have demonstrated the self-association of 1,3-disiloxanediols in solution through intermolecular hydrogen-bonding interactions nih.gov. This technique separates NMR signals based on the diffusion coefficient of molecules, allowing for the observation of larger, associated species in equilibrium with monomers.
Spectroscopic Characterization Techniques
In addition to X-ray crystallography and NMR spectroscopy, other spectroscopic methods provide valuable information for the characterization of 1,3-disiloxanediols. Infrared (IR) spectroscopy is particularly useful for identifying functional groups and probing hydrogen-bonding interactions. The O-H stretching vibration of the silanol group is a key diagnostic peak. In the absence of hydrogen bonding, this peak appears as a sharp band at higher wavenumbers. However, in the presence of strong hydrogen bonding, as is typical for 1,3-disiloxanediols in the solid state, this vibration is observed as a broad band shifted to significantly lower wavenumbers, often in the range of 3154–3353 cm⁻¹ nih.gov. The IR spectrum for 1,1,3,3-tetramethyl-1,3-disiloxanediol is publicly available through the NIST Chemistry WebBook, providing a reference for its vibrational modes nist.gov.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of 1,3-disiloxanediols, mass spectrometry provides crucial information for confirming the molecular formula and elucidating the connectivity of atoms through the analysis of fragmentation patterns.
Electron ionization (EI) is a commonly employed ionization method in mass spectrometry. In EI, high-energy electrons bombard the sample molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•). Due to the high energy imparted, the molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.
For this compound compounds, the molecular ion peak may be observed, although its intensity can vary depending on the stability of the molecule. The fragmentation of these compounds is expected to be influenced by the presence of the silicon-oxygen backbone, the hydroxyl groups, and the organic substituents attached to the silicon atoms.
Key Fragmentation Pathways:
Cleavage of Si-C bonds: This is a common fragmentation pathway for organosilanes, leading to the loss of alkyl or aryl radicals. For example, the loss of a methyl group (•CH3, 15 Da) from the molecular ion would result in an [M-15]+ ion.
Cleavage of the Si-O backbone: The siloxane bond (Si-O) can also cleave, leading to various fragment ions containing one or two silicon atoms.
Rearrangement reactions: Siloxane compounds are known to undergo rearrangement reactions, which can lead to the formation of stable cyclic or rearranged ions.
Loss of water: The presence of two hydroxyl groups makes the loss of a water molecule (H2O, 18 Da) a plausible fragmentation pathway, especially under thermal conditions in the mass spectrometer's inlet.
The following table outlines plausible fragment ions for a representative this compound, 1,1,3,3-tetramethyl-1,3-disiloxanediol (C4H14O3Si2, Molecular Weight: 166.32 g/mol ).
| m/z Value | Plausible Fragment Ion | Neutral Loss |
| 166 | [C4H14O3Si2]+• | - |
| 151 | [C3H11O3Si2]+ | •CH3 |
| 148 | [C4H12O2Si2]+• | H2O |
| 133 | [C2H9O2Si2]+ | •CH3, H2O |
| 91 | [CH3O2Si2]+ | C3H11 |
| 75 | [CH3O2Si]+ | C3H11Si |
| 59 | [CH3OSi]+ | C3H11OSi |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum is a plot of the absorbed intensity versus frequency (typically expressed as wavenumbers, cm⁻¹). This spectrum provides a characteristic "fingerprint" of the functional groups present in the molecule.
For this compound compounds, IR spectroscopy is particularly useful for identifying the key functional groups: the hydroxyl (O-H) group, the siloxane (Si-O-Si) linkage, and the bonds between silicon and its organic substituents (e.g., Si-C).
Characteristic Vibrational Modes:
The IR spectrum of a this compound will exhibit several characteristic absorption bands corresponding to different vibrational modes:
O-H Stretching: The presence of hydroxyl groups gives rise to a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to hydrogen bonding between the hydroxyl groups of different molecules. A sharper, less intense peak for "free" (non-hydrogen-bonded) O-H stretching may also be observed around 3600-3700 cm⁻¹.
C-H Stretching: If the silicon atoms are substituted with alkyl groups (e.g., methyl), C-H stretching vibrations will appear in the region of 2850-3000 cm⁻¹.
Si-O-Si Stretching: The characteristic and strong absorption due to the asymmetric stretching of the Si-O-Si backbone is typically observed in the range of 1000-1100 cm⁻¹. This is often the most intense band in the spectrum of a siloxane.
Si-OH Bending: The bending vibration of the Si-OH group can be found in the region of 800-900 cm⁻¹.
Si-C Vibrations: The vibrations associated with the silicon-carbon bonds of the substituents will also be present. For example, the symmetric deformation of a Si-CH3 group typically appears around 1260 cm⁻¹, and Si-C stretching vibrations can be found in the 750-850 cm⁻¹ region.
The following table summarizes the characteristic IR absorption bands for 1,1,3,3-tetramethyl-1,3-disiloxanediol.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3300 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 2960 | C-H stretch (asymmetric in CH3) | Medium |
| 2900 | C-H stretch (symmetric in CH3) | Medium |
| 1260 | Si-CH3 symmetric deformation | Strong |
| 1080 | Si-O-Si asymmetric stretch | Very Strong |
| ~880 | Si-OH bend | Medium |
| ~800 | Si-C stretch | Medium |
Theoretical and Computational Chemistry Studies of 1,3 Disiloxanediol
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the properties of silanols, including 1,3-disiloxanediol. researchgate.net These calculations are performed to support experimental findings, such as those from Fourier-transform infrared (FTIR) spectroscopy, and to provide a deeper understanding of molecular behavior. researchgate.net For instance, quantum-chemical calculations have been employed to assign NMR and IR signals for derivatives like Mes2Si(OH)(µ-O)Si(OH)Mes2 (where Mes = 1,3,5-trimethylphenyl). researchgate.net
DFT methods, such as the B3LYP functional combined with a triple-zeta basis set (e.g., Def-TZVPP) and corrections for dispersion forces (like GD3+BJ), are commonly used to model related silicon-containing compounds and their reaction mechanisms. acs.org Such computational approaches are crucial for determining the structures of hydrogen-bonded complexes and analyzing the interplay between different types of intramolecular and intermolecular interactions. researchgate.net
Prediction of Electronic Structure and Bonding Characteristics
Computational methods are instrumental in elucidating the electronic structure and bonding in this compound. Natural Bond Orbital (NBO) analysis, a common computational technique, has been used to study orbital interactions, such as the nO → σ*Si–X interaction, which is indicative of coordination bonds. researchgate.net
Studies on substituted 1,3-disiloxanediols have revealed distinguishing structural features, including variable Si-O-Si skeletons (linear or bent) and short Si-O bond lengths. researchgate.net X-ray crystallography, whose results are often compared with and explained by computational models, shows that the geometry of the siloxane link can vary significantly even within the same crystal. For example, in one study, the Si-O-Si bond angles in three independent molecules within a crystal were found to be 147.8(3)°, 157.0(3)°, and 162.5(3)°. researchgate.net The electronic structure of related polysiloxanes is known to be sensitive to conformational changes, which alter σ-π and σ conjugation along the polymer backbone. acs.org
Table 1: Selected Computational and Experimental Bond Parameters for this compound Derivatives
| Parameter | Value/Observation | Method/Source | Citation |
| Si-O-Si Bond Angle | 147.8(3)°, 157.0(3)°, 162.5(3)° | X-ray Crystallography | researchgate.net |
| Si-O-Si Skeleton | Can be linear or bent | X-ray Crystallography | researchgate.net |
| Orbital Interaction | nO → σ*Si–X | NBO Analysis | researchgate.net |
Computational Insights into Conformational Preferences and Dynamics
Theoretical calculations have been essential for understanding the conformational landscape of this compound. Computational studies indicate that there are often only small energy differences between various conformers, such as trans and cis isomers. researchgate.net The cis conformer is of particular interest as it can exhibit an intramolecular hydrogen bond. researchgate.net
Depending on the substituents and crystallization conditions, different conformers may be observed experimentally, including gauche and anti conformations. researchgate.net The calculation of conformational free energy, taking into account both enthalpic and entropic contributions, is critical for predicting the most stable structures. researchgate.net For the parent dimethylsilanediol, computational studies have identified five distinct isomers as energy minima on the potential energy surface. lookchem.com The dynamic interplay between different conformers is also a subject of computational investigation, with studies showing, for example, the diastereomeric isomerization between meso and rac forms in solution. researchgate.net
Table 2: Conformational Data for this compound and Related Compounds
| Conformer Type | Computational Insight | Experimental Evidence | Citation |
| Cis/Trans | Small energy difference between conformers. | Mixture of conformers suggested by ¹H NMR and IR data in C₆D₆. | researchgate.net |
| Gauche/Anti | Different conformations predicted. | Observed in crystal structures depending on crystallization method. | researchgate.net |
| Isomers | Five isomers found as energy minima. | N/A (Computational finding for dimethylsilanediol). | lookchem.com |
Modeling of Hydrogen-Bonding Interactions and Their Energetics
Hydrogen bonding is a defining feature of this compound, governing its self-assembly, crystal packing, and catalytic activity. researchgate.net Computational modeling plays a key role in characterizing these interactions. Both intramolecular hydrogen bonds (between the two hydroxyl groups in a single molecule) and intermolecular hydrogen bonds (between different molecules) have been studied. researchgate.net
In the solid state, intermolecular hydrogen bonds are prevalent, leading to the formation of well-ordered supramolecular structures. researchgate.net X-ray crystallography has revealed that these interactions can organize molecules into columnar arrays or complex helical and zig-zag double chains. researchgate.net In these structures, each oxygen atom often participates in one donor and one acceptor hydrogen bond. researchgate.net
Computational methods, including NBO analysis, can quantify the energetics of these interactions, such as the nO → σ*H–O orbital interaction responsible for hydrogen bond formation. researchgate.net Studies have shown that 1,3-disiloxanediols are effective hydrogen-bonding catalysts, with their activity linked to the strength of these interactions. researchgate.net The binding of anions by 1,3-disiloxanediols, which occurs through hydrogen bonding, has also been explored computationally and experimentally. researchgate.netresearchgate.net
Table 3: Types of Hydrogen-Bonding Interactions in this compound
| Interaction Type | Description | Structural Consequence | Citation |
| Intramolecular | Occurs between hydroxyl groups within a single molecule, typically in a cis conformation. | Stabilizes the cis conformer. | researchgate.net |
| Intermolecular | Occurs between hydroxyl groups of adjacent molecules. | Leads to self-association and formation of dimers, chains, or rings. | researchgate.net |
| Anion Binding | The Si-OH groups act as hydrogen bond donors to bind anions like halides. | Basis for catalytic activity in certain reactions. | researchgate.netresearchgate.net |
| Complex Networks | Each oxygen acts as both a donor and acceptor. | Formation of helical chains and other complex supramolecular arrays in the solid state. | researchgate.net |
Advanced Materials Science Applications and Functionalization of 1,3 Disiloxanediols
1,3-Disiloxanediols as Key Crosslinking Agents in Advanced Silicone Materials
1,3-Disiloxanediols are fundamental components in the synthesis of advanced silicone materials, where they primarily function as key crosslinking agents. guidechem.com Their bifunctional nature, characterized by two hydroxyl (-OH) groups attached to the silicon atoms, allows them to form strong, stable siloxane (Si-O-Si) bridges between polymer chains. This crosslinking process is crucial for converting low-molecular-weight linear or cyclic siloxane precursors into a robust, three-dimensional network, which is the hallmark of cured silicone materials like elastomers and resins. chembk.com
The crosslinking reaction typically involves the condensation of the hydroxyl groups on the 1,3-disiloxanediol with other reactive groups, most commonly the silanol (B1196071) (-Si-OH) terminals of polydiorganosiloxane chains. This reaction eliminates a water molecule for each new siloxane bond formed, effectively linking the polymer chains together. The density of these crosslinks can be precisely controlled by adjusting the concentration of the this compound, which in turn determines the mechanical properties of the final material, such as its hardness, elasticity, and tensile strength.
A notable example is the use of 1,1,3,3-tetramethyldisiloxane-1,3-diol in the formation of specialized silicone materials. chembk.comgoogle.com For instance, in combination with boric acid, it is a key ingredient in producing viscoelastic fluids, famously known as "bouncing putty". google.comgoogle.com In this application, the disiloxanediol participates in forming not only permanent siloxane crosslinks but also temporary, dynamic crosslinks with the boron compound. google.com This dual-crosslinking system imparts unique properties, allowing the material to behave as an elastic solid under sudden impact while flowing like a viscous liquid over longer periods. google.comgoogle.com This demonstrates the critical role of 1,3-disiloxanediols in creating sophisticated materials with tailored rheological profiles.
Engineering of Silicone Elastomers, Resins, and Coatings using this compound Derivatives
The versatility of 1,3-disiloxanediols extends to the engineering of a wide array of silicone products, including high-performance elastomers, resins, and protective coatings. dakenchem.comcymitquimica.com The properties of these materials can be precisely engineered by selecting this compound derivatives with different organic substituents (R groups) on the silicon atoms. These substituents have a profound impact on the characteristics of the resulting polymer network.
For example, 1,1,3,3-tetramethyldisiloxane-1,3-diol, with its methyl groups, is a common building block for producing standard silicone elastomers and coatings that exhibit excellent thermal stability and hydrophobicity. guidechem.com In contrast, using derivatives like 1,1,3,3-tetraphenyldisiloxane-1,3-diol, which contains bulky phenyl groups, can significantly alter the material's properties. dakenchem.comcymitquimica.com The phenyl groups increase the polymer's refractive index, enhance its thermal-oxidative stability, and improve its resistance to radiation, making such derivatives ideal for specialty applications in optics, electronics, and aerospace.
The strategic use of different this compound derivatives allows for the creation of materials with a wide spectrum of properties, from soft, flexible elastomers to hard, durable resins and functional coatings. cymitquimica.com This ability to tailor material characteristics at the molecular level is fundamental to the advanced engineering of silicones for specific and demanding applications.
Table 1: Derivatives of this compound and Their Influence on Silicone Material Properties
| This compound Derivative | Key Organic Substituent | Resulting Material Properties | Common Applications |
| 1,1,3,3-Tetramethyldisiloxane-1,3-diol | Methyl (-CH₃) | Good thermal stability, flexibility, hydrophobicity, low toxicity. guidechem.com | General-purpose silicone elastomers, sealants, coatings, crosslinking agent for polymers. guidechem.com |
| 1,1,3,3-Tetraphenyldisiloxane-1,3-diol | Phenyl (-C₆H₅) | Enhanced thermal stability, higher refractive index, improved radiation resistance. | High-performance resins, optical coatings, raw material for specialty silicones. dakenchem.comcymitquimica.com |
Rational Design of Organosilicon Building Blocks for Tailored Materials
1,3-Disiloxanediols are not merely additives but serve as foundational organosilicon building blocks for the rational design of complex, functional materials. sigmaaldrich.comossila.com These molecules represent a bridge between simple organic chemistry and inorganic polymer science, providing a platform for constructing materials with precisely controlled architectures and properties. mdpi.com The ability to synthesize a variety of disiloxanediol derivatives, coupled with their specific reactivity, enables the bottom-up construction of advanced organosilicon structures. nih.gov
One of the most advanced applications of 1,3-disiloxanediols is their use as precursors in the synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS) and related nanocage structures. rsc.org POSS are well-defined, nanometer-sized molecules with a silica-like core and organic functionalities on their exterior, making them ideal nano-building blocks for hybrid materials. researchgate.net
The controlled condensation of 1,3-disiloxanediols, sometimes in conjunction with other silanols like disiloxane (B77578) tetrols, can lead to the formation of highly ordered structures beyond simple linear or branched polymers. open.ac.uk For example, research has shown that the condensation of 1,1,3,3-diphenyldisiloxane-1,3-diol with other silanols can yield ladder-like silsesquioxanes, which are precursors or analogs to more complex cage structures. open.ac.uk The selection of specific organic groups on the disiloxanediol and the careful control of reaction conditions allow chemists to direct the condensation process towards the formation of discrete, cage-like molecules instead of amorphous gels. mdpi.com These molecular cages can be further functionalized and incorporated into polymer matrices to significantly enhance properties such as thermal stability, mechanical strength, and oxidation resistance. researchgate.net
The reactive silanol groups of 1,3-disiloxanediols make them excellent candidates for surface modification strategies. researchgate.net By grafting these molecules onto the surface of a substrate, it is possible to fundamentally alter the surface's chemical and physical properties, such as wettability, adhesion, and biocompatibility.
A clear example of this is the modification of nanoparticles. In one strategy, a disiloxane diol can act as an end-capper in the synthesis of polydimethylsiloxane (B3030410) (PDMS) chains, which are then anchored to magnetite nanoparticles. researchgate.net The hydroxyl groups of the diol can form covalent bonds with the nanoparticle surface, creating a stable, hydrophobic PDMS layer. This type of surface functionalization is critical for ensuring the dispersion of nanoparticles in a polymer matrix or for creating protective, water-repellent coatings on various materials. researchgate.net This approach highlights the use of 1,3-disiloxanediols as a molecular linker to impart the desirable properties of silicones onto other materials. acs.org
Role in the Development of Heterogeneous and Homogeneous Catalytic Supports
Organosilicon compounds derived from 1,3-disiloxanediols, particularly silsesquioxanes and metallasiloxanes, play a significant role in catalysis, serving as catalysts themselves, as ligands for metal complexes, or as catalyst supports. rsc.org Their well-defined structures and the flexibility of the siloxane framework offer unique advantages in designing catalytic systems. rsc.org
A key application in catalysis is the use of discrete, soluble organosilicon cages and complexes as molecular analogues for heterogeneous catalysts like zeolites and silica-supported systems. rsc.org Heterogeneous catalysts are industrially important but their active sites, located on a solid surface, are often difficult to study and characterize precisely.
Soluble silsesquioxane cages, which can be synthesized from this compound precursors, possess well-defined structures that can mimic the local environment of an active site on a silica (B1680970) surface. rsc.orgescholarship.org By coordinating a metal atom to the silanol groups of these molecular models, researchers can create a homogeneous catalyst that is a structural analogue of a silica-supported heterogeneous catalyst. rsc.org These molecular systems can be studied in solution using standard analytical techniques like NMR spectroscopy, providing detailed mechanistic insights into catalytic processes such as olefin epoxidation. rsc.org This "molecular analogue" approach, using building blocks like 1,3-disiloxanediols, is invaluable for the rational design and improvement of industrial heterogeneous catalysts. escholarship.org
Integration into Multi-functional, Multidentate Catalyst Frameworks
The unique structural and chemical properties of 1,3-disiloxanediols make them valuable building blocks for the construction of advanced catalytic systems. Their integration into multi-functional and multidentate catalyst frameworks is an emerging area of research, driven by the need for novel catalysts with enhanced activity, selectivity, and stability. rsc.org Organosilicon compounds, in general, are increasingly explored as platforms for catalyst synthesis, with 1,3-disiloxanediols offering specific advantages due to their defined structure and the inherent flexibility of the siloxane (Si-O-Si) bond. rsc.orgresearchgate.net
The primary role of 1,3-disiloxanediols in this context is twofold: they can act as foundational scaffolds or as ligands that coordinate with metal centers to form complex catalytic structures. The hydroxyl (-OH) groups on the silicon atoms are key functional points for further chemical modification and integration.
A significant feature of many organosilicon compounds that is particularly relevant for catalyst design is the presence of flexible siloxane bonds. rsc.org This flexibility can accommodate significant fluctuations in the geometry of the catalyst framework, a characteristic that mirrors the conformational adaptability of enzymes during catalytic cycles. rsc.org This property distinguishes siloxane-based materials from more rigid carbon-based synthetic materials and opens up possibilities for creating dynamic and responsive catalytic environments. rsc.org
Use as Ligands for Metal Complexes
1,3-Disiloxanediols can serve as multidentate ligands, where the two silanol groups bind to one or more metal centers. This chelation can be used to create well-defined molecular catalysts with specific geometric and electronic properties. The resulting metallasiloaxanes can act as homogeneous catalysts or serve as precise molecular models for single-site heterogeneous catalysts. rsc.org
A concrete example of this is the reaction of 1,1,3,3-tetraphenyl-1,3-disiloxanediol (B93259) with chromium(II) chloride (CrCl₂). This reaction yields a mononuclear chromium(II) complex where the disiloxanediol acts as a dianionic, bidentate ligand. acs.org This complex is a precursor that can react further, for instance with oxygen, to form catalytically active species. acs.org The disiloxanediol framework helps to stabilize the metal center and influence its reactivity.
The table below summarizes the integration of a this compound as a ligand to form a metal complex.
| This compound Precursor | Metal Salt | Resulting Complex Type | Significance |
| 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | CrCl₂ | Mononuclear Chromium(II) Complex | Serves as a well-defined molecular catalyst precursor. acs.org |
Assembly into Larger Catalytic Structures
The potential to assemble organosilicon compounds into more complex, three-dimensional structures is a key driver for their use in catalysis. rsc.org New synthetic pathways and the use of silyl (B83357) esters as protecting groups have significantly broadened the possibilities for assembling smaller units like 1,3-disiloxanediols into multifunctional structures. rsc.org These larger assemblies can bring multiple catalytic functionalities into close proximity, potentially leading to cooperative effects and enhanced catalytic performance, mimicking the active sites of natural enzymes. rsc.org
While research into complex structures built exclusively from 1,3-disiloxanediols is still developing, they are considered part of a broader class of organosilicon building blocks, including silsesquioxanes, that can be used to construct catalysts. For instance, incompletely condensed silsesquioxanes, which share structural similarities with disiloxanediols, have been used to direct the bonding of metals, effectively acting as solid-like ligands in a molecular complex. rsc.org
Screening for Homogeneous Catalysis
The concept of using soluble molecular silanols as analogues for heterogeneous silica-based catalysts has prompted screening of their catalytic activity. In a study exploring catalysts for the direct amidation of carboxylic acids, various organosilicon compounds, including silanols, silanediols, and 1,3-disiloxanediols, were evaluated as potential homogeneous catalysts. nih.gov These molecules were considered soluble analogues of silica gel, which is known to facilitate this reaction. nih.gov
The following table presents a selection of organosilicon compounds screened for this purpose.
| Compound Class | Example Compound Screened | Role in Screening | Outcome |
| Silanol | Triphenylsilanol (B1683266) | Potential Homogeneous Catalyst | Identified as a lead catalyst for direct amidation. nih.gov |
| Silanediol | Diphenylsilanediol | Potential Homogeneous Catalyst | Showed lower activity compared to triphenylsilanol. nih.gov |
| This compound | 1,1,3,3-Tetraphenyldisiloxane-1,3-diol | Potential Homogeneous Catalyst | Showed lower activity compared to triphenylsilanol. nih.gov |
Although in this specific screening the simple triphenylsilanol proved to be the most effective lead, the study highlights the strategy of using 1,3-disiloxanediols as components in the design and discovery of new homogeneous catalytic systems. nih.gov The ability to systematically modify the organic substituents on the silicon atoms of 1,3-disiloxanediols provides a method to fine-tune the steric and electronic properties of the resulting catalyst framework.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 1,3-disiloxanediol derivatives with specific substituents, and how can purity be ensured?
- Methodology : Synthesize this compound derivatives via controlled hydrolysis of chlorosilanes or hydrosilylation precursors under inert conditions (e.g., Schlenk techniques with dry nitrogen). Purification involves recrystallization or column chromatography, followed by characterization via , , and NMR spectroscopy to confirm substituent integration and structural integrity .
- Key Considerations : Use anhydrous solvents and monitor reaction progress via FT-IR for Si–O–Si bond formation (stretching vibrations ~1000–1100 cm) .
Q. How can hydrogen bonding interactions in 1,3-disiloxanediols be experimentally characterized?
- Methodology : Employ NMR DOSY (Diffusion Ordered Spectroscopy) to study self-association dynamics. Measure diffusion constants to estimate molecular weights and hydrogen-bonded aggregates. Complement with X-ray crystallography to resolve intramolecular vs. intermolecular H-bonding (e.g., O⋅⋅⋅N distances ~2.6 Å in some derivatives) .
- Validation : Compare crystallographic data with computational models (DFT) to validate bond angles and intermolecular interactions .
Advanced Research Questions
Q. How can contradictory reports about Si–O–Si bond angles in 1,3-disiloxanediols be reconciled?
- Analysis : Structural variations arise from substituent steric effects and hydrogen-bonding networks. For example, linear Si–O–Si linkages (180°) occur in sterically unhindered derivatives, while angled geometries (~144–160°) emerge with bulky substituents or intermolecular H-bonding. Use single-crystal X-ray diffraction to resolve specific cases and correlate with NMR chemical shifts (δ −10 to −30 ppm for siloxane environments) .
- Resolution : Apply Hirshfeld surface analysis to quantify intermolecular interactions and validate via Raman spectroscopy (Si–O–Si bending modes ~400–500 cm) .
Q. What advanced techniques are suitable for probing the electrochemical behavior of 1,3-disiloxanediols in synthetic applications?
- Methodology : Utilize cyclic voltammetry (CV) with platinum or gold electrodes in non-aqueous electrolytes (e.g., acetonitrile) to study redox activity. Monitor silanol deprotonation or oxidation pathways, which may inform catalytic applications. Cross-reference with FT-IR to detect post-electrolysis structural changes .
- Data Interpretation : Compare voltammograms with silanediol analogs (e.g., dimethylsilanediol) to identify unique disiloxanediol properties .
Q. How do steric and electronic effects of substituents influence the reactivity of 1,3-disiloxanediols in organometallic catalysis?
- Experimental Design : Synthesize derivatives with varying aryl/alkyl substituents and evaluate their catalytic performance in benchmark reactions (e.g., hydrosilylation). Use kinetic studies (e.g., NMR reaction monitoring) to correlate turnover rates with substituent bulk (Tolman cone angles) or electronic parameters (Hammett constants) .
- Contradiction Management : Address discrepancies in catalytic efficiency by isolating intermediates (e.g., lanthanide disiloxanediolates) via Schlenk-line techniques and characterizing their structures via X-ray diffraction .
Data Analysis & Reporting
Q. What strategies should researchers adopt when encountering anomalies in spectroscopic data for 1,3-disiloxanediols?
- Best Practices :
Cross-validate : Compare NMR, IR, and mass spectrometry data with literature benchmarks (e.g., CAS Registry entries or CRC Handbook tables) .
Control experiments : Repeat syntheses under rigorously anhydrous conditions to rule out hydrolysis artifacts.
Computational backup : Use Gaussian or ORCA software to simulate spectra and identify unexpected conformers .
Q. How should researchers structure discussions on unexpected results in this compound studies?
- Framework :
- Contextualize : Compare findings with structurally related siloxanes (e.g., trisiloxanes or cyclotrisiloxanes) to identify trends .
- Hypothesize : Propose mechanistic pathways (e.g., steric hindrance altering reaction trajectories) and design follow-up experiments (e.g., isotopic labeling) .
- Implications : Highlight potential applications, such as tunable hydrogen-bonding networks for materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
